molecular formula C17H26N3O4P B12077724 Methyl 6-((((2-cyanoethoxy)(diisopropylamino)phosphanyl)-oxy)methyl) nicotinate

Methyl 6-((((2-cyanoethoxy)(diisopropylamino)phosphanyl)-oxy)methyl) nicotinate

Cat. No.: B12077724
M. Wt: 367.4 g/mol
InChI Key: BPSKMWNDDVVASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-((((2-cyanoethoxy)(diisopropylamino)phosphanyl)-oxy)methyl) nicotinate is a complex organic compound that features a nicotinate ester linked to a phosphoramidite group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-((((2-cyanoethoxy)(diisopropylamino)phosphanyl)-oxy)methyl) nicotinate typically involves the reaction of nicotinic acid derivatives with phosphoramidite reagents. One common method involves the use of 2-cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite as a key reagent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoramidite group. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to obtain a product with the desired purity and yield. The reaction is often monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-((((2-cyanoethoxy)(diisopropylamino)phosphanyl)-oxy)methyl) nicotinate can undergo various chemical reactions, including:

    Oxidation: The phosphoramidite group can be oxidized to form a phosphate ester.

    Substitution: The cyanoethoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester and phosphoramidite groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as iodine or tert-butyl hydroperoxide can be used for oxidation reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

    Hydrolysis: Acidic or basic aqueous solutions can be used to hydrolyze the ester and phosphoramidite groups.

Major Products

    Oxidation: The major product is the corresponding phosphate ester.

    Substitution: The major products are the substituted derivatives of the original compound.

    Hydrolysis: The major products are nicotinic acid derivatives and phosphoric acid derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 6-((((2-cyanoethoxy)(diisopropylamino)phosphanyl)-oxy)methyl) nicotinate involves its ability to act as a phosphorylating agent. The phosphoramidite group can react with hydroxyl groups to form phosphate esters, which are important intermediates in the synthesis of nucleotides and other biologically active molecules. The molecular targets and pathways involved include the formation of phosphodiester bonds in nucleic acids and the modification of other biomolecules through phosphorylation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-((((2-cyanoethoxy)(diisopropylamino)phosphanyl)-oxy)methyl) nicotinate is unique due to its combination of a nicotinate ester and a phosphoramidite group, which provides it with distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its use in the synthesis of complex organic molecules make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C17H26N3O4P

Molecular Weight

367.4 g/mol

IUPAC Name

methyl 6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]pyridine-3-carboxylate

InChI

InChI=1S/C17H26N3O4P/c1-13(2)20(14(3)4)25(23-10-6-9-18)24-12-16-8-7-15(11-19-16)17(21)22-5/h7-8,11,13-14H,6,10,12H2,1-5H3

InChI Key

BPSKMWNDDVVASZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OCC1=NC=C(C=C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.